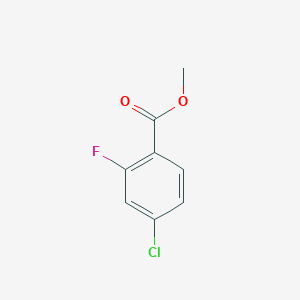
二异丙基亚硫酸酯
描述
Diisopropyl sulfite is a chemical compound with the molecular formula C6H14O3S . It has an average mass of 166.239 Da and a mono-isotopic mass of 166.066360 Da .
Molecular Structure Analysis
The molecular structure of diisopropyl sulfite consists of carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms . The exact structure is not provided in the search results.Chemical Reactions Analysis
While specific chemical reactions involving diisopropyl sulfite are not detailed in the search results, it’s known that dialkyl sulfates, such as dimethyl sulfate and diisopropyl sulfate, are commonly used as alkylation agents in alkaline conditions .Physical And Chemical Properties Analysis
Diisopropyl sulfite has a density of 1.1±0.1 g/cm3, a boiling point of 187.5±9.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.6±3.0 kJ/mol and a flash point of 67.2±18.7 °C . The index of refraction is 1.471, and it has a molar refractivity of 42.1±0.3 cm3 .科学研究应用
生物活性分子中的O-硫酸化
二异丙基亚硫酸酯被用作O-硫酸化的通用试剂,O-硫酸化是生物活性分子中重要的翻译后修饰。 这种修饰对发育生物学、免疫学和神经生物学具有重要意义,并在癌症、炎症和中枢神经系统疾病等疾病过程中发挥作用 . 在生物分子中引入硫酸基团可以改变其特异性和非特异性识别,这对理解生物功能和药物发现至关重要 .
硫酸化分子的合成
由于硫酸化分子对酸和温度敏感,在有机溶剂中不溶,且引入后操作性有限,因此化学合成硫酸化分子仍然具有挑战性。 二异丙基亚硫酸酯是一种实用的合成这些分子的试剂,为O-硫酸化提供了一种稳健的方法 . 这对研究生物学中硫酸修饰的结构-活性关系尤为重要 .
有机化学中的烷基化试剂
在有机化学中,二异丙基亚硫酸酯通常用作碱性条件下的烷基化试剂。 这种应用导致形成硫酸副产物,这些副产物在各种合成途径中必不可少 .
硫酸基团的活化
该化合物已被研究用于其激活硫酸基团而不是烷基基团进行硫酸化的潜力。 这种活化方法利用了硫原子的亲电性,促进了烷基基团的离去,从而增强了整体硫酸化过程 .
药物代谢研究
二异丙基亚硫酸酯参与药物代谢物的研究,其中硫酸化在药物的代谢和排泄中起作用。 了解这些过程是开发更有效药物的关键 .
天然产物修饰
该试剂用于通过硫酸化修饰天然产物,这可能导致发现新的特性,并在医药和其他行业中得到潜在应用 .
肽和蛋白质修饰
使用二异丙基亚硫酸酯对肽和蛋白质进行硫酸化可以提供对蛋白质功能和相互作用的见解,这对治疗剂的开发具有重要价值 .
碳水化合物化学
安全和危害
作用机制
Target of Action
Diisopropyl sulfite primarily targets a diverse range of biomolecules , including polysaccharides, peptides, proteins, natural products, and drug metabolites . These biomolecules play significant roles in various biological processes, such as developmental biology, immunology, neurobiology, and disease processes .
Mode of Action
Diisopropyl sulfite acts as an alkylation agent in alkaline conditions . It interacts with its targets by introducing a sulfate group , which can induce both specific and non-specific recognition via electrostatic or hydrogen bonding interaction . This interaction poses challenges in modulating sulfate-protein interactions .
Biochemical Pathways
The action of diisopropyl sulfite affects the O-sulfation pathway , a vital post-translational modification in bioactive molecules . This modification can lead to significant implications in various biological processes . The enhanced electrophilicity of the sulfur atom in diisopropyl sulfite, facilitated by the interaction with bisulfate anion (HSO4-), accounts for this pioneering chemical reactivity .
Pharmacokinetics
It’s worth noting that similar compounds like propofol, which is also a diisopropyl compound, undergo extensive metabolism in the liver, and only a small fraction of the administered dose is eliminated unchanged by the kidneys . The main metabolites are glucuronides and sulphate conjugates of its hydroxylated metabolite .
Result of Action
The result of diisopropyl sulfite’s action is the formation of sulfate byproducts . This process expands the structural diversity of the target molecules and provides valuable insights into a wide range of biological functions .
Action Environment
The action of diisopropyl sulfite is influenced by environmental factors such as pH (alkaline conditions) and the presence of bisulfate anions . These factors can affect the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Diisopropyl sulfite plays a significant role in biochemical reactions, particularly in sulfation processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an alkylation agent in alkaline conditions, resulting in the formation of sulfate byproducts . The interaction with enzymes such as tetra-butylammonium bisulfate enhances the electrophilicity of the sulfur atom in diisopropyl sulfite, facilitating its reactivity . This interaction is crucial for the sulfation of alcohols, phenols, and other compounds, including carbohydrates and amino acids .
Cellular Effects
Diisopropyl sulfite affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s sulfation activity can alter the molecular interactions at the cellular surface, impacting protein ligand binding and downstream signaling . This can lead to changes in cellular responses, such as inflammation and immune reactions .
Molecular Mechanism
The molecular mechanism of diisopropyl sulfite involves its interaction with biomolecules through sulfation. The compound’s sulfur atom, enhanced by bisulfate anion interaction, binds to hydroxyl groups in target molecules . This binding can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The sulfation process is a crucial post-translational modification that affects various biological functions, including developmental biology and disease processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diisopropyl sulfite change over time. The compound’s stability and degradation are influenced by environmental conditions such as temperature and pH . Long-term exposure to diisopropyl sulfite can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . Studies have shown that the compound’s reactivity decreases over time, affecting its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of diisopropyl sulfite vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial biochemical effects . At high doses, diisopropyl sulfite can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function .
Metabolic Pathways
Diisopropyl sulfite is involved in various metabolic pathways, including sulfation and sulfur metabolism. It interacts with enzymes such as sulfotransferases, which facilitate the transfer of sulfate groups to target molecules . This interaction affects metabolic flux and metabolite levels, influencing the overall metabolic activity within cells . The compound’s role in sulfur metabolism is crucial for maintaining cellular homeostasis and function .
Transport and Distribution
Within cells and tissues, diisopropyl sulfite is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of diisopropyl sulfite is influenced by its interaction with membrane-bound proteins and transporters, which regulate its uptake and release .
Subcellular Localization
Diisopropyl sulfite’s subcellular localization is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . For example, diisopropyl sulfite may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting signals . This localization is essential for its activity and function within cells .
属性
IUPAC Name |
dipropan-2-yl sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-5(2)8-10(7)9-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKLEMKAKOISSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336859 | |
| Record name | Diisopropyl sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4773-13-1 | |
| Record name | Diisopropyl sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl Sulfite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of Diisopropyl sulfite highlighted in the provided research papers?
A1: The research papers primarily focus on the use of Diisopropyl sulfite as a reagent for the synthesis of cyclic sulfites. [, ] Specifically, it acts as a transesterification agent with various diols (1,2-, 1,3-, and 1,4-diols), facilitating the formation of the desired cyclic sulfite structures. [] This method has been shown to achieve high yields of cyclic sulfites. []
Q2: Are there different methods for this synthesis using Diisopropyl sulfite?
A2: Yes, the research indicates that the transesterification reaction using Diisopropyl sulfite can be catalyzed by either acids or bases. [] This suggests flexibility in the reaction conditions, potentially allowing for optimization depending on the specific diol substrate used.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




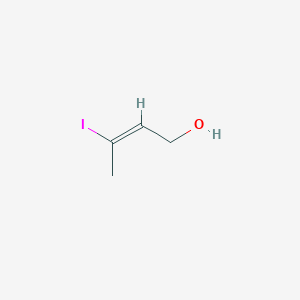
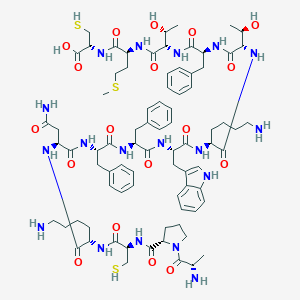
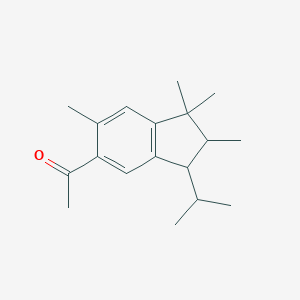

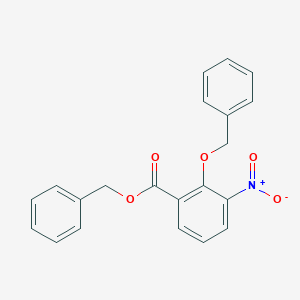

![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)


